Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

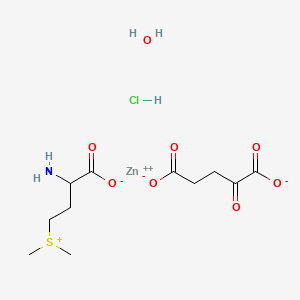

Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) is a coordination compound that involves zinc as the central metal ion. Coordination compounds are known for their diverse structures and applications in various fields such as catalysis, medicine, and materials science. This compound, in particular, features ligands such as alpha-ketoglutarate, chloro, and S-methylmethionine, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) typically involves the reaction of zinc salts with the respective ligands under controlled conditions. For instance, zinc chloride can be reacted with alpha-ketoglutaric acid and S-methylmethionine in an aqueous medium. The reaction conditions such as pH, temperature, and concentration of reactants are crucial for the successful formation of the desired coordination compound.

Industrial Production Methods

Industrial production of such coordination compounds often involves large-scale reactions in reactors where parameters like temperature, pressure, and mixing are precisely controlled. The purification of the final product may involve crystallization, filtration, and drying processes to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) can undergo various chemical reactions, including:

Oxidation and Reduction: The zinc center can participate in redox reactions, altering its oxidation state.

Substitution: Ligands in the coordination sphere can be substituted by other ligands under appropriate conditions.

Hydrolysis: The compound can hydrolyze in the presence of water, leading to the release of ligands.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the course of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a higher oxidation state of zinc, while substitution reactions could result in new coordination compounds with different ligands.

Scientific Research Applications

Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

Biology: Investigated for its role in enzyme mimetics and as a model compound for studying metalloenzymes.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) involves its interaction with molecular targets such as enzymes and cellular components. The zinc ion plays a crucial role in stabilizing the compound and facilitating its interactions. The ligands contribute to the specificity and binding affinity of the compound towards its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-copper(II)

- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-nickel(II)

- Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-cobalt(II)

Uniqueness

Compared to similar compounds, Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) exhibits unique properties due to the specific coordination environment around the zinc ion. The combination of ligands and the central metal ion results in distinct chemical reactivity and biological activity, making it a compound of interest for various applications.

Biological Activity

Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) is a complex organometallic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound consists of a zinc(II) ion coordinated with various ligands, including alpha-ketoglutarate and chlorinated S-methylmethionine. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The chemical formula for Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) is C11H20ClNO8SZn . Its structure allows for various coordination reactions, influenced by environmental factors such as pH and temperature.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Chemical Formula | C₁₁H₂₀ClN₈O₈SZn |

| Molecular Weight | 367.80 g/mol |

| Coordination Number | 6 (octahedral geometry) |

Zinc complexes, including Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II), exhibit various biological activities, such as:

- Antioxidant Activity : Zinc ions play a crucial role in protecting cells from oxidative stress by stabilizing cellular membranes and enhancing the activity of antioxidant enzymes.

- Enzyme Activation : The compound may activate certain metalloenzymes, influencing metabolic pathways.

- Gene Regulation : Interaction with nucleic acids suggests potential roles in gene expression modulation.

Interaction Studies

Research indicates that this compound binds to biological macromolecules like proteins and nucleic acids. The binding affinities can provide insights into its therapeutic targets and mechanisms of action.

Case Studies

- Anticancer Activity : A study demonstrated that zinc complexes can induce apoptosis in cancer cells, suggesting that Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II) may have similar effects due to its structural properties.

- Neuroprotective Effects : Research has shown that zinc plays a protective role in neurodegenerative diseases. The compound's ability to modulate zinc levels in the brain could be significant for developing treatments for conditions like Alzheimer's disease.

Comparative Analysis with Related Compounds

A comparative analysis with other zinc complexes reveals unique features of Aquo-alpha-ketoglutarato-O,O(sup alpha)-chloro-S-methylmethioninato-O,N-zinc(II).

Table 2: Comparison of Zinc Complexes

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Zinc Acetate | Simple zinc salt | Used for dietary supplementation |

| Zinc Citrate | Enhanced absorption | Antioxidant properties |

| Aquo-alpha-ketoglutarato... | Unique ligand combination enhances biological activity | Potential anticancer and neuroprotective effects |

Properties

CAS No. |

131966-49-9 |

|---|---|

Molecular Formula |

C11H20ClNO8SZn |

Molecular Weight |

427.2 g/mol |

IUPAC Name |

zinc;2-amino-4-dimethylsulfoniobutanoate;2-oxopentanedioate;hydrate;hydrochloride |

InChI |

InChI=1S/C6H13NO2S.C5H6O5.ClH.H2O.Zn/c1-10(2)4-3-5(7)6(8)9;6-3(5(9)10)1-2-4(7)8;;;/h5H,3-4,7H2,1-2H3;1-2H2,(H,7,8)(H,9,10);1H;1H2;/q;;;;+2/p-2 |

InChI Key |

PQYMGBJVASLPFW-UHFFFAOYSA-L |

Canonical SMILES |

C[S+](C)CCC(C(=O)[O-])N.C(CC(=O)[O-])C(=O)C(=O)[O-].O.Cl.[Zn+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.